

The Sensory Landscape of 3-(Methylthio)-1-hexanol: A Technical Guide

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Compound of Interest

Compound Name: 3-(Methylthio)-1-hexanol

Cat. No.: B1580877

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This technical guide provides an in-depth exploration of the odor and sensory characteristics of **3-(Methylthio)-1-hexanol** (CAS No. 51755-66-9), a significant sulfur-containing flavor and fragrance compound. This document outlines its distinct aroma and taste profile, summarizes key quantitative data, and details the experimental protocols used for its sensory evaluation.

Odor and Flavor Profile

3-(Methylthio)-1-hexanol is characterized by a complex and potent aroma profile, predominantly described as green, sulfurous, and vegetative. Its sensory attributes can vary with concentration, revealing different facets of its character. At a concentration of 0.1% in propylene glycol, it is noted for a "sulfurous metallic green leafy vegetable" aroma. When increased to 1.0%, the profile becomes more pungent and complex, described as "sulfurous, metallic and pungent with a slight spicy, green leafy, wasabi-like and vegetative note with an earthy nuance".

The taste of **3-(Methylthio)-1-hexanol** is similarly nuanced. In a concentration range of 0.25 to 10.00 ppm, it is perceived as "metallic, sulfurous, with a green vegetative and slight spicy nuance". The Flavor and Extract Manufacturers Association (FEMA) further characterizes its flavor profile with notes of "Black Currant, Fruit, and Melon". This combination of sulfurous and fruity notes makes it a versatile ingredient in the flavor and fragrance industry.

Quantitative Sensory Data

While a specific, publicly available odor or taste threshold value for **3-(Methylthio)-1-hexanol** in a defined medium such as water is not readily found in the literature, its high impact is evident from its typical use levels in consumer products. The following table summarizes the available quantitative and qualitative sensory data.

Parameter	Value/Descriptor	Medium/Concentration	Source
Odor Profile	green, vegetable, sulfurous, leafy, metallic	Not Specified	[1][2]
	green, earthy, vegetable, pungent, spicy, sulfurous	Not Specified	[1]
	sulfurous metallic green leafy vegetable	0.10% in propylene glycol -	
	Sulfurous, metallic and pungent with a slight spicy, green leafy, wasabi-like and vegetative note with an earthy nuance	1.00% -	
Taste Profile	green fruity	Not Specified	[1]
	Metallic, sulfurous, with a green vegetative and slight spicy nuance	0.25 - 10.00 ppm -	
FEMA Flavor Profile	Black Currant, Fruit, Melon	Not Specified	[3]
Typical Use Level	0.02 - 6 ppm	Finished Consumer Product	[1]

Note: The absence of a standardized odor/taste threshold value in a specified medium is a notable gap in the publicly available data for this compound.

Experimental Protocols for Sensory Evaluation

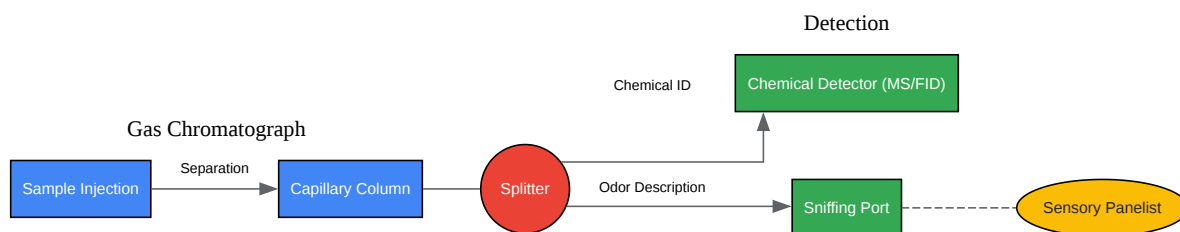
The sensory characteristics of aroma compounds like **3-(Methylthio)-1-hexanol** are determined through a combination of instrumental analysis and human sensory evaluation. The following are detailed methodologies representative of those used in the flavor and fragrance industry.

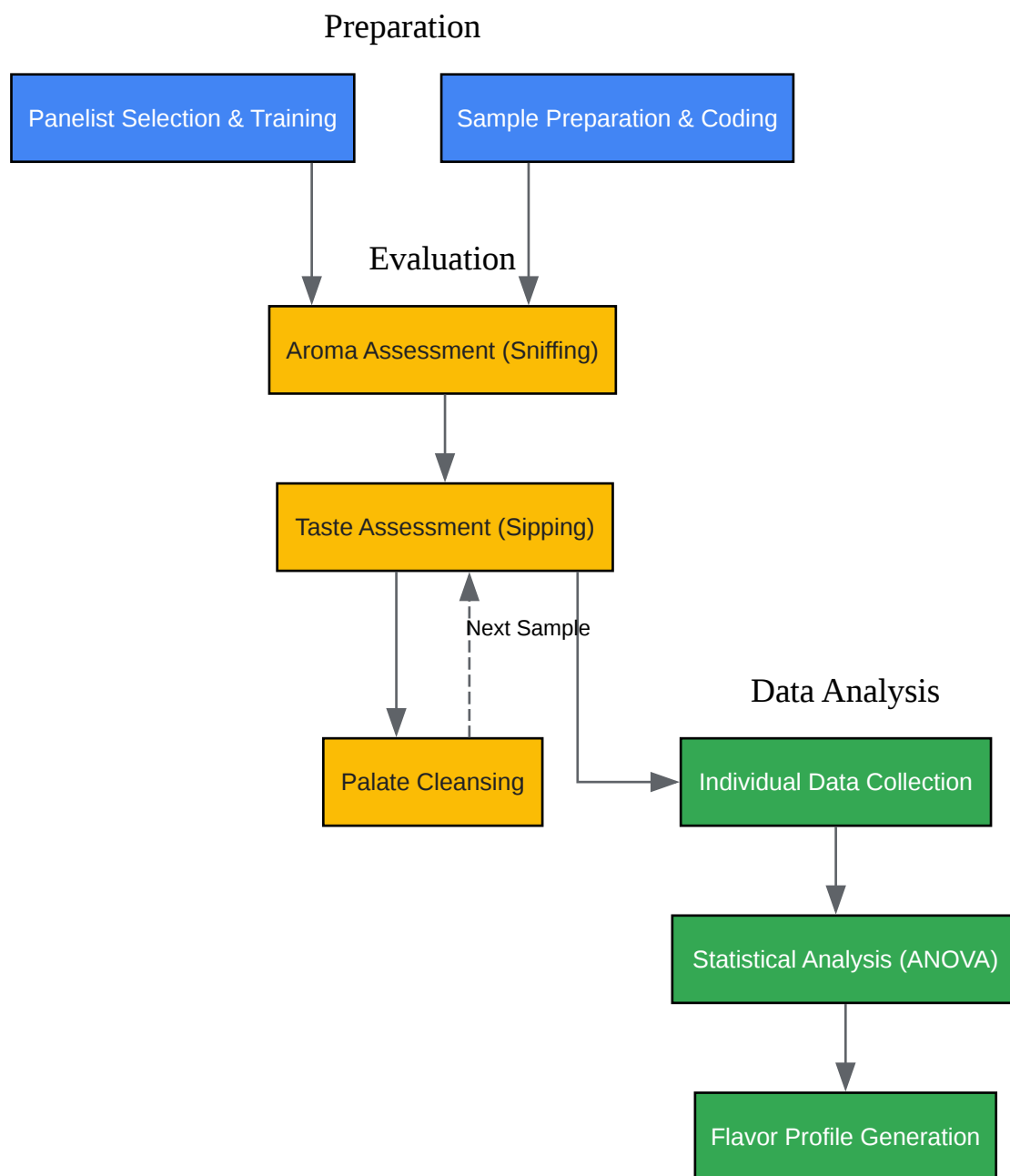
Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for identifying odor-active compounds in a sample.

Methodology:

- **Sample Preparation:** A solution of **3-(Methylthio)-1-hexanol** is prepared in a suitable solvent (e.g., ethanol or propylene glycol).
- **Injection:** A small volume of the prepared sample is injected into a gas chromatograph (GC).
- **Separation:** The compound travels through a capillary column (e.g., a non-polar DB-5 or a polar WAX column) where it is separated from other volatile compounds based on its boiling point and chemical properties.
- **Effluent Splitting:** At the end of the column, the effluent is split into two streams. One stream is directed to a chemical detector (e.g., a Mass Spectrometer or a Flame Ionization Detector) for chemical identification and quantification.
- **Olfactory Detection:** The other stream is directed to a sniffing port where a trained sensory panelist inhales the effluent and describes the perceived odor and its intensity.
- **Data Recording:** The panelist's descriptions are recorded and time-aligned with the peaks from the chemical detector to identify the compound responsible for a specific aroma.





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